molecular formula C7H9N5O B1448857 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol CAS No. 2089255-35-4

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Cat. No.: B1448857
CAS No.: 2089255-35-4
M. Wt: 179.18 g/mol
InChI Key: PTNKDQUOYZTIJI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (CAS 2089255-35-4) is a high-purity chemical compound offered for research and development purposes. This molecule features a [1,2,4]triazolo[4,3-a]pyrazine core structure, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Scientific literature indicates that analogs based on the [1,2,4]triazolo[4,3-a]pyrazine structure are being actively investigated as potent and selective antagonists for neurological targets like the human A 2A adenosine receptor, with potential applications in researching neuroprotective agents . Furthermore, other derivatives have been designed and synthesized as novel dual inhibitors of c-Met and VEGFR-2 kinases, showing promising antiproliferative activity in vitro against various human cancer cell lines, highlighting the scaffold's utility in oncology research . The specific functional groups on this compound—an aminoethyl side chain and a hydroxyl group—make it a valuable and versatile building block for further chemical synthesis and exploration of structure-activity relationships. Researchers can utilize this intermediate in the development of novel small molecules for pharmacological screening. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h3-4H,1-2,8H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKDQUOYZTIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the 2-aminoethyl side chain at position 3 can be achieved via nucleophilic substitution reactions on halogenated triazolopyrazine intermediates. For example, reacting 3-chloro- or 3-bromo-triazolo[4,3-a]pyrazines with ethylene diamine or protected aminoethyl reagents under controlled conditions yields the desired 3-(2-aminoethyl) derivatives.

  • Typical conditions:
    • Use of ethylene diamine as nucleophile.
    • Reflux in polar solvents such as ethanol or DMF.
    • Reaction times vary from several hours to overnight.
    • Purification by recrystallization or chromatography.

This substitution is critical for installing the aminoethyl functionality essential for biological activity.

One-Pot Three-Component Synthesis

A more recent and innovative approach involves a one-pot, three-component reaction combining:

  • A 5-amino-1H-1,2,4-triazole derivative.
  • An aromatic aldehyde.
  • Ethyl acetoacetate.

Catalyzed by acids such as 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux, this method yields fused triazolopyrimidine derivatives, structurally related to triazolopyrazines, with good yields and operational simplicity.

  • Advantages:
    • Economical and environmentally friendly.
    • Avoids isolation of intermediates.
    • Mild reaction conditions.
    • High selectivity and yields.

Though this method is more commonly applied to triazolopyrimidines, it provides a conceptual framework for developing analogous syntheses for triazolopyrazines.

Detailed Experimental Data and Yields

The following table summarizes key experimental data extracted from the literature for related triazolopyrazine compounds, highlighting yields, reaction conditions, and purification methods relevant to the preparation of 3-(2-aminoethyl)-triazolo[4,3-a]pyrazin-8-ol:

Step/Compound Reaction Conditions Yield (%) Purification Method Notes
Cyclization with triethyl orthoformate Halogen-hydrazinylpyrazine + triethyl orthoformate, p-TsOH catalyst, reflux in toluene overnight ~70-85 Extraction, recrystallization Intermediate halogeno-triazolopyrazines formed; used without further purification.
Nucleophilic substitution with ethylene diamine Halogenated triazolopyrazine + ethylene diamine, reflux in ethanol or DMF 60-80 Recrystallization or chromatography Introduces 2-aminoethyl group at position 3.
One-pot three-component synthesis 5-amino-1H-1,2,4-triazole + aldehyde + ethyl acetoacetate, APTS catalyst, reflux in ethanol 70-90 Filtration, recrystallization Efficient synthesis of related triazolopyrimidines; adaptable to pyrazine analogs.

Research Findings and Optimization Notes

  • Reaction Conditions: Mild acid catalysis and moderate reflux temperatures (around 80–110 °C) are sufficient for cyclization and substitution steps, avoiding harsh conditions that might degrade sensitive functionalities.

  • Catalyst Selection: p-Toluenesulfonic acid and APTS have proven effective catalysts for cyclization and multi-component reactions, respectively, enhancing reaction rates and yields.

  • Solvent Effects: Polar aprotic solvents such as DMF and ethanol facilitate nucleophilic substitutions and multi-component reactions, improving solubility and reaction kinetics.

  • Purification: Products typically require recrystallization from ethanol/ether mixtures or chromatographic purification to achieve high purity suitable for biological testing.

  • Yield Optimization: Adjusting reagent stoichiometry, reaction time, and temperature can optimize yields, with reported yields ranging from 60% to over 85% depending on the step and substrate.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Cyclization with orthoformates Halogen-hydrazinylpyrazine + triethyl orthoformate + p-TsOH Reflux in toluene overnight 70-85 Efficient core formation Requires halogenated precursors
Nucleophilic substitution with aminoethyl Halogenated triazolopyrazine + ethylene diamine Reflux in ethanol/DMF 60-80 Direct introduction of aminoethyl group Possible side reactions; purification needed
One-pot three-component synthesis 5-amino-1H-1,2,4-triazole + aldehyde + ethyl acetoacetate + APTS Reflux in ethanol 24 h 70-90 Economical, mild, one-step synthesis Mostly applied to pyrimidine analogs

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

  • 3-(4-Nitrophenyl) derivative (48b): This compound replaces the aminoethyl group with a 4-nitrophenyl substituent. Its HRMS ([M + Na]+ = 265.0696) confirms a molecular formula of C12H10N4O2Na .
  • 3-(2-Methoxyphenyl) derivative (48c): The methoxy group enhances lipophilicity compared to the aminoethyl group. Its synthesis achieved a 49% yield via tele-substitution, suggesting moderate reactivity for aryl substituents .
  • 3-Benzyl derivatives (e.g., 2-benzyl-8-chloro-triazolopyrazines) :
    Benzyl groups at position 3, as in derivatives 54–65, increase steric bulk, which may hinder receptor interactions. These compounds are synthesized via phosphorylation and amination steps .

Functional Group Variations at Position 8

  • 8-Amino derivatives (e.g., compounds 1–25): Replacing the hydroxyl group with an amino group (as in 8-amino-triazolopyrazin-3-ones) enhances hydrogen-bonding capacity. These derivatives exhibit potent adenosine A1/A2A receptor affinity, highlighting the importance of position 8’s substituent in modulating biological activity .
  • 8-Chloro derivatives: Chlorination at position 8 (e.g., 8-chloro-2-benzyl-triazolopyrazines) improves stability but reduces polarity. These intermediates are precursors for further functionalization via ammonolysis .

Piperidinyl-Substituted Analogs

  • Its monoisotopic mass (234.1229) and ChemSpider ID (26001755) confirm structural validity .
  • 2-[8-(3-Methylpiperidinyl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamide : The piperidinyl group and acetamide side chain broaden pharmacological properties, such as enhanced solubility and receptor selectivity .

Biological Activity

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities, particularly in antibacterial and antiviral domains. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Target Pathways

The primary targets of this compound include:

  • Bacterial Cells : It exhibits significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The compound inhibits bacterial growth by disrupting protein synthesis and metabolic processes essential for cell division and survival.

Mode of Action

The compound functions primarily through:

  • Inhibition of Enzymatic Activity : It binds to specific bacterial enzymes, inhibiting their function and thereby preventing the synthesis of vital proteins necessary for bacterial proliferation.
  • Disruption of Cellular Metabolism : By interfering with metabolic pathways, the compound alters gene expression related to inflammatory responses and cellular signaling.

Antibacterial Properties

This compound has been shown to possess potent antibacterial properties. A study indicated that it effectively inhibited the growth of various bacterial strains at concentrations as low as 10 µg/mL. The compound's mechanism involves binding to the active sites of bacterial enzymes, leading to a reduction in protein synthesis and subsequent cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Antiviral Activity

Initial investigations suggest that this compound may also exhibit antiviral properties. Although specific viral targets have not been fully elucidated, its structural similarity to other triazole compounds known for antiviral effects warrants further exploration.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest that the compound is well-absorbed when administered orally and demonstrates a half-life conducive to therapeutic efficacy. However, detailed studies on its bioavailability are still required to optimize dosing regimens.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating bacterial infections resistant to conventional antibiotics. For instance:

  • Study on Resistance : A research study published in a peer-reviewed journal demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, a significant factor contributing to antibiotic resistance in clinical settings .

Comparison with Related Compounds

To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is essential:

Compound NameBiological Activity
3-(2-Aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-oneAntiviral and antibacterial
[1,2,4]Triazolo[4,3-a]quinoxalineAntimicrobial

This comparison illustrates that while other compounds exhibit similar activities, the specific structure of this compound contributes to its unique efficacy against certain pathogens.

Q & A

Q. What are the key synthetic methodologies for preparing 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carboxylic acids or esters. For example, a general procedure involves reacting acid precursors with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by refluxing with hydrazinopyrazinone derivatives for 24 hours . Optimization can focus on:

  • Reagent ratios : Increasing CDI equivalents improves activation of carboxylic acids.
  • Solvent selection : Polar aprotic solvents (DMFA, DMF) enhance reaction efficiency.
  • Purification : Recrystallization from DMFA/i-propanol mixtures yields high-purity products .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.33–8.53 ppm for phenyl groups) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for triazolopyrazine derivatives) .
  • TLC monitoring : Used to track reaction progress and intermediate stability .

Q. What are the preliminary biological screening strategies for this compound?

Initial screens often target adenosine receptors (A₁, A₂A) due to structural similarities with known ligands. Methods include:

  • Radioligand binding assays : Using [³H]CCPA for A₁ and [³H]ZM241385 for A₂A receptors .
  • Functional cAMP assays : To assess receptor antagonism/agonism in transfected HEK293 cells .

Advanced Research Questions

Q. How do structural modifications (e.g., aminoethyl substitution) influence adenosine receptor binding affinity and selectivity?

The 2-aminoethyl group enhances solubility and hydrogen-bonding interactions with receptor residues. SAR studies show:

  • Substitution at position 6 : Aryl/piperazinyl groups (e.g., 6-(4-phenylpiperazin-1-yl)) improve A₂A selectivity by 10-fold compared to unsubstituted analogs .
  • Position 8 : Hydroxyl groups (as in the target compound) reduce metabolic clearance but may lower blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or impurities. Methodological solutions include:

  • Orthogonal assays : Validate receptor binding data with functional (e.g., cAMP) and in vivo models .
  • Batch reproducibility : Ensure synthetic consistency via NMR purity checks (>95%) and controlled recrystallization .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties while retaining activity?

  • Prodrug approaches : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .
  • Piperazine/piperidine substitutions : Increase metabolic stability (e.g., 8-(3,5-dimethylpiperidin-1-yl) derivatives show 2x longer half-life in hepatic microsomes) .
  • LogP optimization : Introduce hydrophilic moieties (e.g., ethanolamine side chains) to reduce LogP from ~3.5 to <2.5, improving solubility .

Q. What advanced synthetic routes enable regioselective functionalization of the triazolopyrazine core?

  • Pd/C-mediated hydrogenation : Reduces nitro to amino groups at position 6 with >90% regioselectivity (e.g., using 10% Pd/C at 40 psi H₂) .
  • Phosphorus oxychloride activation : Facilitates chlorination at position 8, enabling subsequent nucleophilic substitutions (e.g., with amines or phenols) .
  • Microwave-assisted synthesis : Reduces reaction times from 24 hours to <2 hours for cyclocondensation steps .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s mechanism of action in neurological disorders?

  • In vitro models : Primary neuronal cultures treated with glutamate/OX-6 to simulate oxidative stress, measuring neuroprotection via MTT assays .
  • In vivo models : Rodent studies using 6-OHDA-induced Parkinson’s disease, with dose-response analysis of motor function (rotarod tests) .
  • Target engagement : PET imaging with [¹¹C]-labeled analogs to confirm brain penetration and receptor occupancy .

Q. What computational tools are recommended for predicting off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against GPCR databases to identify potential off-targets (e.g., adrenergic or dopamine receptors) .
  • Machine learning (QSAR models) : Train on triazolopyrazine datasets to predict toxicity (e.g., hERG inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
Reactant of Route 2
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.